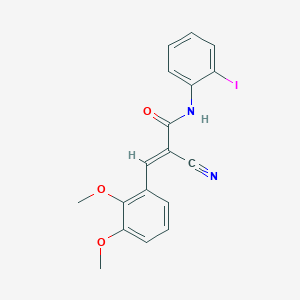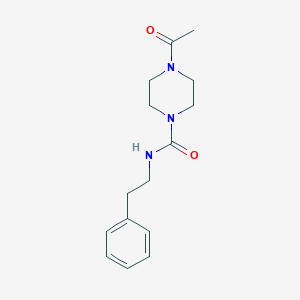
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide, also known as DCTPS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of science. This compound is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
作用機序
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is a critical step in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can alter the pH of various physiological fluids, including blood, urine, and cerebrospinal fluid.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can lead to changes in pH and bicarbonate levels in various physiological fluids. These changes can have significant effects on various physiological processes, including respiration, acid-base balance, and bone resorption. N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has also been shown to have anti-inflammatory and antitumor properties, which may be related to its inhibition of carbonic anhydrase.
実験室実験の利点と制限
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, N-(2,5-dichlorophenyl)thiophene-3-sulfonamide also has some limitations, including its potential toxicity and instability in certain solvents. Careful consideration should be given to the appropriate concentration and duration of exposure when using N-(2,5-dichlorophenyl)thiophene-3-sulfonamide in lab experiments.
将来の方向性
There are several future directions for research on N-(2,5-dichlorophenyl)thiophene-3-sulfonamide. One potential area of research is the development of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide derivatives with improved potency and selectivity for carbonic anhydrase. Another area of research is the investigation of the potential therapeutic applications of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide in various diseases, including cancer, osteoporosis, and glaucoma. Additionally, the role of carbonic anhydrase in various physiological processes, including respiration and acid-base balance, warrants further investigation.
合成法
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can be synthesized by reacting 2,5-dichlorothiophene-3-sulfonyl chloride with an amine derivative in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(2,5-dichlorophenyl)thiophene-3-sulfonamide. This synthesis method has been optimized to produce high yields of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide with excellent purity.
科学的研究の応用
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent inhibitory activity against carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has been used as a tool compound to study the role of carbonic anhydrase in various physiological processes, including respiration, acid-base balance, and bone resorption.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c11-7-1-2-9(12)10(5-7)13-17(14,15)8-3-4-16-6-8/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZNYJQCKZBKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)


![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)



![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)